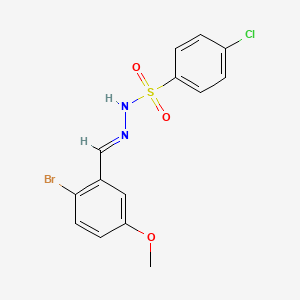![molecular formula C19H18ClN3O3S B5733987 3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5733987.png)
3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole, commonly known as CPI or CP-122,288, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of indole derivatives and has been shown to exhibit a range of biological activities, including antipsychotic, anti-inflammatory, and antitumor effects.
作用机制
The exact mechanism of action of CPI is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. Additionally, CPI has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which may contribute to its anti-inflammatory effects. CPI has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor effects.
Biochemical and Physiological Effects:
CPI has been shown to exhibit a range of biochemical and physiological effects. In animal models of schizophrenia, CPI has been shown to reduce the activity of dopaminergic neurons in the mesolimbic pathway, which is believed to contribute to the positive symptoms of schizophrenia. Additionally, CPI has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which are involved in the pathogenesis of inflammatory diseases. Furthermore, CPI has been found to induce apoptosis in cancer cells, which may contribute to its antitumor effects.
实验室实验的优点和局限性
One of the main advantages of CPI is its high potency and selectivity for its target receptors, which allows for precise control over its effects. Additionally, CPI has been shown to have good pharmacokinetic properties, such as high oral bioavailability and good tissue penetration. However, one limitation of CPI is its potential for off-target effects, which may limit its therapeutic potential. Furthermore, the complex synthesis of CPI may make it difficult to produce in large quantities for clinical use.
未来方向
There are several potential future directions for research on CPI. One area of interest is the development of more potent and selective analogs of CPI, which may have improved therapeutic potential. Additionally, further studies are needed to fully elucidate the mechanism of action of CPI, which may lead to the development of new treatments for schizophrenia, inflammatory diseases, and cancer. Furthermore, the potential for off-target effects of CPI should be further investigated, in order to fully assess its safety and efficacy for clinical use.
合成方法
The synthesis of CPI involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine in the presence of a base, followed by the addition of 1H-indole-3-carboxylic acid and a carbodiimide coupling reagent. The resulting product is purified by column chromatography to yield CPI in high purity.
科学研究应用
CPI has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic effects in animal models of schizophrenia, and has been proposed as a potential treatment for this disorder. Additionally, CPI has been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, CPI has been found to have antitumor effects, and has been investigated as a potential chemotherapeutic agent.
属性
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(1H-indol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c20-14-5-7-15(8-6-14)27(25,26)23-11-9-22(10-12-23)19(24)17-13-21-18-4-2-1-3-16(17)18/h1-8,13,21H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIACDTIZWAKHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-benzyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5733904.png)
![methyl 4-({[(aminocarbonyl)thio]acetyl}amino)benzoate](/img/structure/B5733906.png)
![2-[(4'-cyano-4-biphenylyl)oxy]-N-isopropylacetamide](/img/structure/B5733912.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B5733914.png)

![ethyl 1-[(1-naphthylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5733930.png)

![2-{[4-(2,4-dimethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5733945.png)
![2-[(2-chlorobenzyl)thio]-5-(2-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B5733950.png)
![3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B5733963.png)

![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B5733977.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5733991.png)
